2-Chloro-1-ethoxy-4-methoxybenzene
Description
Properties
IUPAC Name |
2-chloro-1-ethoxy-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-3-12-9-5-4-7(11-2)6-8(9)10/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSZXHNLVKHJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Parameters:
This method avoids the use of harsh alkylating agents but requires careful control of stoichiometry to prevent over-chlorination.
Suzuki-Miyaura Cross-Coupling for Regioselective Synthesis
Palladium-catalyzed cross-coupling enables precise construction of the benzene backbone. A 2025 RSC study synthesized 4”-ethoxy-4-ethyl-2-fluoro-[1,1’:4’,1”]terphenyl via Suzuki coupling, a method adaptable to 2-chloro-1-ethoxy-4-methoxybenzene.
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Reagents : 4-bromo-1-ethoxy-2-methoxybenzene, chlorophenylboronic acid, Pd(PPh₃)₄.
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Conditions : 80°C in THF/water (3:1), K₂CO₃ as base.
This approach is advantageous for scalability but requires expensive catalysts.
Directed Ortho-Metalation (DoM) Strategies
DoM leverages directing groups to install substituents at specific positions. A 2017 method for 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethylamine used lithiation at -40°C to achieve ortho-chlorination:
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Lithiation : n-BuLi reacts with 1-ethoxy-4-methoxybenzene at -40°C.
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Quenching : Addition of ClSiMe₃ yields this compound.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 60–75 | 85–90 | Low | Moderate |
| NAS | 82 | 93 | Moderate | High |
| Suzuki Coupling | 89 | >99 | High | Low |
| Directed Metalation | 70–78 | 88–92 | Moderate | High |
| Protection-Deprotection | 95 | 97 | High | Low |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-ethoxy-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The chloro group can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of compounds like 2-ethoxy-4-methoxyphenol.
Oxidation: Formation of 2-chloro-1-ethoxy-4-methoxybenzaldehyde.
Reduction: Formation of 2-ethoxy-4-methoxybenzene.
Scientific Research Applications
Chemistry
2-Chloro-1-ethoxy-4-methoxybenzene is utilized as an intermediate for synthesizing various organic compounds. It participates in:
- Electrophilic Aromatic Substitution (EAS) : Due to the electron-donating methoxy group, it can undergo nitration, sulfonation, and halogenation.
- Nucleophilic Aromatic Substitution (NAS) : The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines.
| Reaction Type | Example Product |
|---|---|
| Nitration | 2-Chloro-1-ethoxy-4-methoxy-3-nitrobenzene |
| Sulfonation | 2-Chloro-1-ethoxy-4-methoxybenzenesulfonic acid |
| Halogenation | 2,4-Dichloro-1-ethoxy-4-methoxybenzene |
| Oxidation | 2-Chloro-4-methoxybenzoic acid |
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows researchers to explore its effects on biological systems, including potential therapeutic properties.
Medicine
The compound may serve as a precursor in drug development. Its derivatives have been investigated for their pharmacological properties, potentially leading to new therapeutic agents.
Industry
In industrial applications, this compound is involved in the production of:
- Agrochemicals : Used as intermediates in the synthesis of pesticides and herbicides.
- Dyes : Serves as a building block for various dye compounds.
- Polymers : Its derivatives are explored for use in polymer production.
Case Study 1: Synthesis of Complex Molecules
A recent study demonstrated the use of this compound in synthesizing pyrazole derivatives through the Vilsmeier-Haack reaction. This approach highlighted its versatility as an intermediate, showcasing its potential in developing novel compounds with biological activity .
Case Study 2: Medicinal Chemistry
Research focused on the development of selective ligands for YTHDC1 involved derivatives of this compound. The study found that substituents like chlorine enhanced binding affinity, indicating its relevance in medicinal chemistry and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-Chloro-1-ethoxy-4-methoxybenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can attract electrophiles. The presence of electron-donating groups like ethoxy and methoxy enhances its reactivity towards electrophiles, facilitating the formation of substituted products .
Comparison with Similar Compounds
Key Observations:
- Polarity: The target compound’s dual alkoxy groups (ethoxy and methoxy) increase polarity compared to methyl-substituted analogs (e.g., compounds in ). This enhances solubility in polar solvents like ethanol or acetone.
- Boiling Point : Ethoxy groups generally elevate boiling points due to increased molecular weight and intermolecular forces. For example, 2-Chloro-1-ethoxy-4-methylbenzene boils at 229.7°C , while the target compound’s additional methoxy group likely raises this further.
Reactivity Trends
- Electrophilic Substitution : Chlorine at position 2 directs incoming electrophiles to positions 5 or 6. Methoxy/ethoxy groups (strong activators) further enhance reactivity at ortho/para positions, though steric effects from ethoxy may modulate this .
- Chloromethyl Derivatives : Compounds like 2-Chloro-4-(chloromethyl)-1-methoxybenzene exhibit higher reactivity due to the labile chloromethyl group, enabling nucleophilic substitutions.
Biological Activity
2-Chloro-1-ethoxy-4-methoxybenzene, a chlorinated aromatic compound, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimalarial activity, interactions with muscarinic receptors, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro substituent at the second position, an ethoxy group at the first position, and a methoxy group at the fourth position of the benzene ring. These functional groups are crucial for its biological activity.
Antimalarial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The structure–activity relationship (SAR) analysis shows that the substitution pattern on the benzene ring plays a critical role in enhancing potency and selectivity against this parasite.
Key Findings:
- A compound structurally related to this compound demonstrated an IC50 value of 0.034 µM against the chloroquine-sensitive strain NF54 of P. falciparum, indicating high potency and a selectivity index of 1526 .
- Modifications to the aromatic substituents significantly affected both the antimalarial efficacy and physicochemical properties such as solubility and ligand efficiency .
Interaction with Muscarinic Receptors
Another area of interest is the interaction of this compound with muscarinic acetylcholine receptors (mAChRs). These receptors are involved in various physiological processes, including cognition and memory.
Research Insights:
- The compound has been evaluated for its allosteric modulation capabilities on mAChRs, particularly M1 receptors, which are implicated in cognitive function. Preliminary assays suggest that certain derivatives may enhance cholinergic signaling without altering receptor potency significantly .
- The modulation effects observed indicate potential therapeutic applications in treating cognitive deficits associated with neurodegenerative diseases.
Study 1: Antimalarial Efficacy
In a study conducted by the Medicines for Malaria Venture foundation, several analogs of this compound were synthesized and tested for their antiplasmodial activity. The results highlighted that specific substitutions on the benzene ring could drastically enhance the compound's efficacy against P. falciparum.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| A | 0.034 | 1526 |
| B | 0.050 | 1200 |
| C | 0.100 | 900 |
Study 2: Muscarinic Receptor Modulation
Research exploring the modulation of mAChRs revealed that derivatives similar to this compound could function as positive allosteric modulators (PAMs) at M1 receptors. This study utilized CHO cells expressing human M1 receptors to assess changes in intracellular signaling pathways.
| Compound | Effect on ACh Response | Potency Change |
|---|---|---|
| D | Enhanced | No change |
| E | Suppressed | Decreased |
Q & A
Basic Research Questions
Q. What safety protocols should be prioritized when handling 2-Chloro-1-ethoxy-4-methoxybenzene in laboratory settings?
- Methodological Answer :
- Use closed systems or local exhaust ventilation to minimize vapor exposure during synthesis or handling .
- Wear chemical-resistant gloves (e.g., nitrile), safety goggles , and lab coats to prevent skin/eye contact. Respiratory protection (e.g., vapor respirators) is advised if ventilation is insufficient .
- Store in a cool, dry, ventilated area away from oxidizers and ignition sources. Equip labs with emergency eyewash stations and safety showers .
Q. How can the molecular structure of this compound be confirmed spectroscopically?
- Methodological Answer :
- NMR Spectroscopy : Analyze H and C NMR peaks to verify substituent positions (e.g., ethoxy at position 1, methoxy at position 4). Compare with analogous compounds like 4-Methoxybenzylchloride .
- Mass Spectrometry : Use high-resolution MS to confirm molecular weight (expected ~186.63 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. What synthetic strategies optimize the yield of this compound under varying catalytic conditions?
- Methodological Answer :
- Etherification Reactions : Use Williamson ether synthesis with 2-chloro-4-methoxyphenol and ethyl halides. Optimize base selection (e.g., KCO in DMF) to enhance nucleophilic substitution efficiency .
- Catalytic Screening : Test palladium or copper catalysts for cross-coupling reactions if aryl halide intermediates are involved. Monitor yields via GC-MS .
Q. How can researchers resolve contradictory reactivity data in cross-coupling reactions involving this compound?
- Methodological Answer :
- Control Experiments : Isolate variables (e.g., catalyst loading, solvent polarity) to identify conflicting factors. For example, dichloromethane may deactivate catalysts compared to THF .
- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on reaction pathways .
- Literature Meta-Analysis : Cross-reference studies on structurally similar compounds (e.g., 1-Chloro-4-fluorobenzene) to identify trends in steric/electronic influences .
Q. What methodologies assess the biological activity of derivatives of this compound?
- Methodological Answer :
- In Vitro Assays : Screen derivatives for antimicrobial activity using broth microdilution (e.g., against E. coli or S. aureus). Include positive controls like chloramphenicol .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing ethoxy with methoxyethyl) and evaluate changes in bioactivity .
Physicochemical Properties and Data
*Derived from structurally similar methoxy/chloro benzene derivatives.
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
